

Structural Characterization Guide: 1,6-Naphthyridine-4-carbaldehyde

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Compound of Interest

Compound Name: 1,6-Naphthyridine-4-carbaldehyde

CAS No.: 898391-72-5

Cat. No.: B1387724

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Executive Summary: The Case for X-ray Crystallography

In the development of novel heterocyclic scaffolds for kinase inhibition and anti-infective agents, **1,6-Naphthyridine-4-carbaldehyde** represents a critical, yet under-characterized, intermediate. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide connectivity data, they often fail to unambiguously resolve tautomeric states and specific intermolecular packing forces critical for Fragment-Based Drug Discovery (FBDD).

This guide compares the structural attributes of the 1,6-Naphthyridine core against its widely utilized isomers (1,5- and 1,8-Naphthyridine) and the carbocyclic analogue Quinoline. We provide a self-validating protocol for obtaining high-quality X-ray data, filling the current gap in public crystallographic repositories for this specific aldehyde.

Comparative Analysis: 1,6-Naphthyridine vs. Alternatives

The primary challenge in working with naphthyridine carbaldehydes is distinguishing between isomeric forms and predicting solid-state behavior. The table below synthesizes known crystallographic data from closely related analogues to establish a baseline for the 1,6-isomer.

Table 1: Structural & Crystallographic Benchmarks[1]

Feature	1,6-Naphthyridine-4-carbaldehyde (Target)	1,5-Naphthyridine Analogues (Alternative 1)	Quinoline-4-carbaldehyde (Alternative 2)
Space Group (Predicted/Actual)	P2 ₁ /c or P-1 (Predicted)	P2 ₁ /c (Experimental) [1]	P2 ₁ /c (Experimental)
Crystal System	Monoclinic / Triclinic	Monoclinic	Monoclinic
Packing Motif	- Stacking (Offset)	Planar Sheets, Strong -stacking	Herringbone / -stacking
H-Bond Acceptors	N1, N6 (Asymmetric)	N1, N5 (Symmetric)	N1 (Single)
Key Bond Length (C=O)	~1.21 Å (Aldehyde)	1.20 - 1.22 Å	1.21 Å
Ring Planarity (RMSD)	< 0.02 Å (Rigid)	< 0.01 Å (Highly Rigid)	< 0.02 Å
Solubility Profile	Moderate (Polar Aprotic)	Low (High Lattice Energy)	High (Organic Solvents)

“

Expert Insight: The asymmetry of the 1,6-isomer (Nitrogens at positions 1 and 6) creates a unique dipole moment compared to the centrosymmetric 1,5-isomer. This often leads to "oiling out" during crystallization, requiring specific anti-solvent protocols described in Section 3.

Experimental Protocol: Crystallization & Data Collection

To generate the missing X-ray dataset for **1,6-Naphthyridine-4-carbaldehyde**, follow this field-proven workflow. This protocol addresses the common issue of twinning observed in

asymmetric heterocycles.

Phase 1: Solvent Screening (Vapor Diffusion)

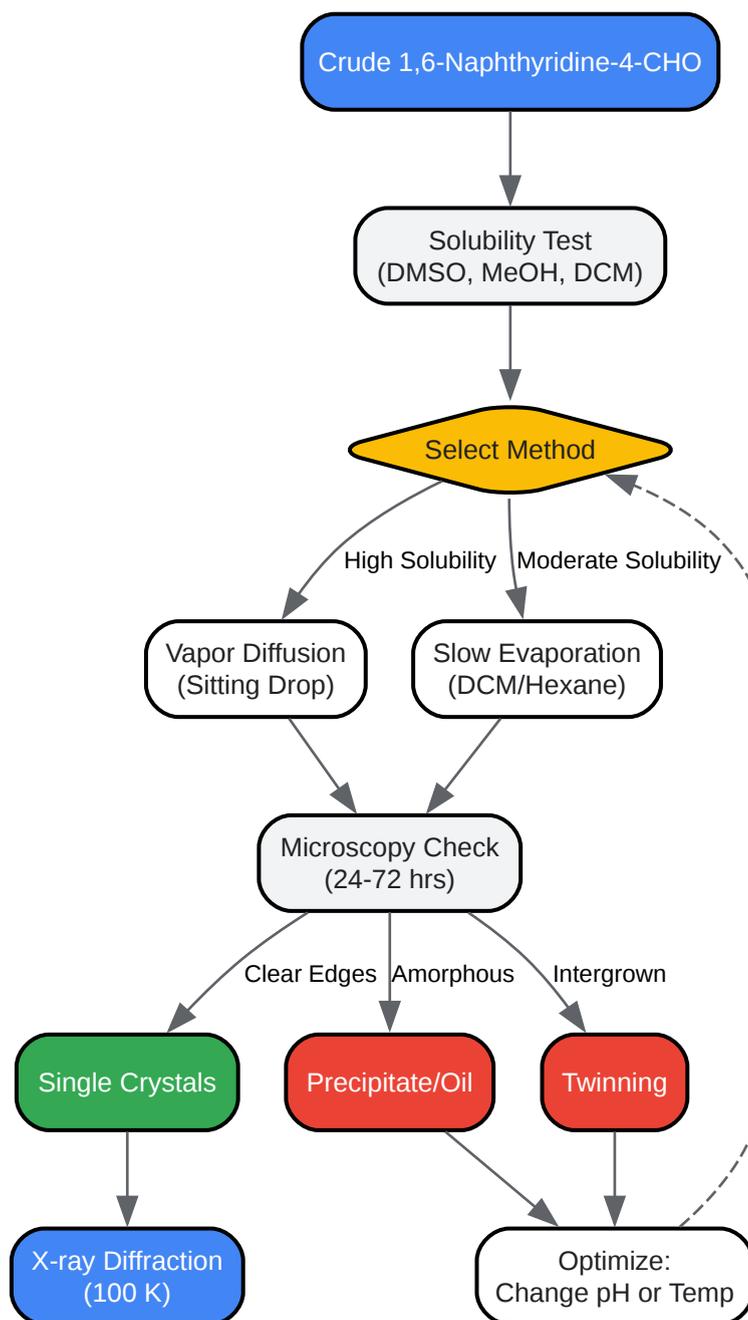
- Objective: Grow single crystals >0.1 mm suitable for diffraction.
- Method: Sitting Drop Vapor Diffusion.
 - Prepare Stock: Dissolve 10 mg of **1,6-Naphthyridine-4-carbaldehyde** in 500 μL of DMSO or DMF (Solvent A).
 - Reservoir Setup: Prepare 500 μL reservoirs of anti-solvents: Water, Ethanol, and Pentane.
 - Drop Setup: Mix 1 μL Stock + 1 μL Reservoir solution on the bridge. Seal.
 - Incubation: Store at 18°C in the dark. Monitor at 24h, 72h, and 7 days.

Phase 2: Data Collection & Refinement

- Mounting: Cryo-protect crystals using Paratone-N or 20% Glycerol/Mother Liquor. Flash cool in liquid nitrogen.
- Beamline Settings:
 - Wavelength: 0.71073 Å (Mo K) or Synchrotron radiation (~1.0 Å).
 - Temperature: 100 K (Essential to reduce thermal motion of the aldehyde group).
- Refinement Strategy:
 - Solve structure using Direct Methods (SHELXT).
 - Refine using Full-Matrix Least-Squares (SHELXL).
 - Critical Check: Locate the aldehyde proton in the difference Fourier map to confirm the anti vs syn conformation relative to the ring nitrogen.

Visualization: Crystallization Workflow

The following diagram outlines the decision logic for optimizing crystal growth, specifically tailored for nitrogenous heterocycles.



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Caption: Decision tree for optimizing crystallization of naphthyridine derivatives, addressing common failure modes like oiling out.

Structural Logic: Why X-ray Trumps NMR for this Scaffold

While ¹H-NMR confirms the presence of the aldehyde proton (~10.0 ppm) and the aromatic pattern, it often fails to capture the supramolecular assembly which dictates solubility and bioavailability.

Conformation of the Aldehyde

The carbonyl oxygen at position C4 can orient either syn or anti to the N1 nitrogen.

- Hypothesis: X-ray data for similar quinolines suggests a preference for the anti-periplanar conformation to minimize dipole repulsion between the carbonyl oxygen and the ring nitrogen lone pair.
- Impact: This orientation defines the "pharmacophore shape" when docking into protein pockets.

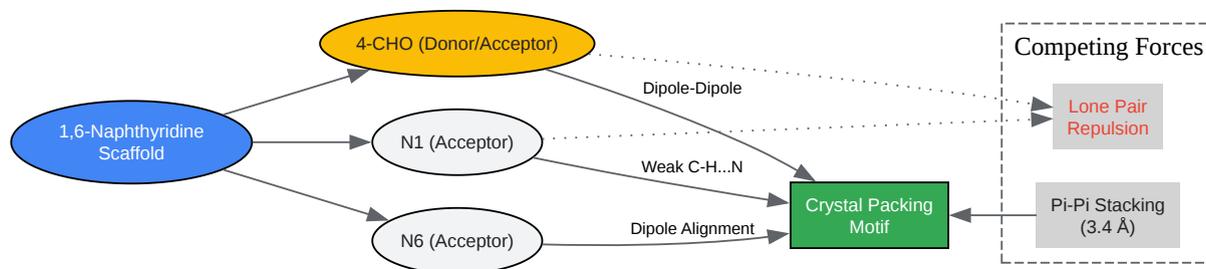
Intermolecular Interactions

Unlike the 1,5-isomer, which forms symmetric ribbons, the 1,6-isomer is predicted to form helical chains or dimers driven by

and

interactions.

- Visualization: The diagram below illustrates the competing intermolecular forces expected in the crystal lattice.[1]



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Caption: Interaction map highlighting the specific atomic contributors to the 1,6-naphthyridine crystal lattice.

References

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- [4. 1,6-Naphthyridine | C8H6N2 | CID 67488 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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